N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(4-chlorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.89. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Compounds similar to the one inquired about have been explored for their antibacterial properties. For instance, research by Egawa et al. (1984) discusses the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogues, highlighting the potential of these compounds in developing new antibacterial agents due to their significant in vitro and in vivo activities (Egawa et al., 1984).
Electroactive and Electrochromic Materials
The synthesis and properties of electroactive and electrochromic materials derived from naphthalene-cored dicarboxamides have been reported. Hsiao et al. (2017) discuss the preparation of electroactive films from naphthalene-cored dicarboxamides, indicating their potential in applications such as smart windows and displays due to their reversible electrochemical oxidation processes and strong color changes upon electro-oxidation (Hsiao & Han, 2017).
Anticonvulsant Activity
The structural analysis of anticonvulsant enaminones, including their hydrogen bonding patterns, has been studied. Kubicki et al. (2000) examined the crystal structures of three anticonvulsant enaminones, contributing to the understanding of how structural features can influence biological activity (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Agents
Compounds with a naphthyridine core have also been synthesized and evaluated for their antimicrobial properties. Desai et al. (2007) describe the synthesis of new quinazolines as potential antimicrobial agents, showcasing the broad spectrum of biological activities that such compounds can possess (Desai, Shihora, & Moradia, 2007).
Properties
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-(4-chlorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-15-7-12-19-22(31)20(24(32)28-18-10-8-16(25)9-11-18)13-29(23(19)26-15)14-21(30)27-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALFSBVBKBBAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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